molecular formula C18H17N3O2S2 B4752665 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide

Cat. No. B4752665
M. Wt: 371.5 g/mol
InChI Key: GYXHRROCLRKEJO-UHFFFAOYSA-N
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Description

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide involves the inhibition of specific enzymes and proteins that play a crucial role in the development and progression of various diseases. The compound targets specific cellular pathways and signaling cascades, thereby preventing the proliferation and survival of cancer cells and reducing inflammation.
Biochemical and Physiological Effects
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide has been shown to have various biochemical and physiological effects on the body. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. The compound has also been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide in lab experiments is its high potency and selectivity. The compound has been shown to have minimal toxicity and side effects, making it a promising candidate for further development. However, one of the limitations of using this compound is its limited solubility, which may affect its bioavailability and efficacy in certain experimental setups.

Future Directions

There are several future directions for the study of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide. One of the areas of interest is the development of novel analogs and derivatives with improved pharmacological properties. The compound can also be further studied for its potential applications in the treatment of other diseases, such as diabetes and cardiovascular disorders. Additionally, the compound can be studied for its potential use as a diagnostic tool for cancer and other diseases. Finally, the compound can be studied for its potential applications in the field of nanotechnology, as it has been shown to have excellent biocompatibility and stability in nanoscale formulations.
Conclusion
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide is a promising compound with potential applications in various areas of scientific research. Its high potency, selectivity, and minimal toxicity make it a promising candidate for further development. The compound has shown promising results in the treatment of cancer, inflammation, and neurodegenerative disorders, and it can be further studied for its potential applications in other areas. The development of novel analogs and derivatives, as well as the study of its potential applications in nanotechnology, can open up new avenues for the use of this compound in the future.

Scientific Research Applications

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide has been extensively studied for its potential applications in various areas of scientific research. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has also been studied for its antimicrobial and antifungal properties.

properties

IUPAC Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-24-15-9-5-8-14(11-15)19-16(22)12-25-18-21-20-17(23-18)10-13-6-3-2-4-7-13/h2-9,11H,10,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXHRROCLRKEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CSC2=NN=C(O2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide
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2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide

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